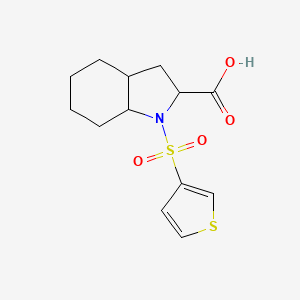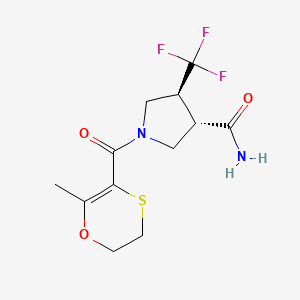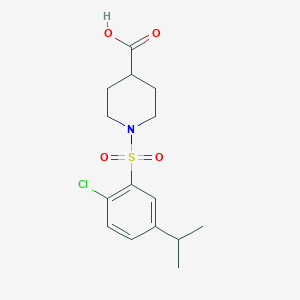
1-Thiophen-3-ylsulfonyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thiophen-3-ylsulfonyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid is a complex organic compound that features a thiophene ring and an indole moiety
Preparation Methods
The synthesis of 1-Thiophen-3-ylsulfonyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid typically involves multiple steps, including the formation of the thiophene ring and the indole moiety. One common method involves the condensation of thiophene derivatives with indole precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-Thiophen-3-ylsulfonyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce thiol compounds.
Scientific Research Applications
1-Thiophen-3-ylsulfonyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiophene and indole derivatives have shown efficacy.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Thiophen-3-ylsulfonyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring and indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Thiophen-3-ylsulfonyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and are known for their electronic properties and biological activities.
Indole derivatives: These compounds contain the indole moiety and are widely studied for their pharmacological properties.
Sulfonyl compounds: These compounds feature the sulfonyl group and are known for their stability and reactivity in various chemical reactions.
The uniqueness of this compound lies in its combination of these structural features, which may confer unique properties and applications not found in other compounds.
Properties
IUPAC Name |
1-thiophen-3-ylsulfonyl-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S2/c15-13(16)12-7-9-3-1-2-4-11(9)14(12)20(17,18)10-5-6-19-8-10/h5-6,8-9,11-12H,1-4,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXLUUVIVGNFOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2S(=O)(=O)C3=CSC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aR,7aS)-5-[3-(2,3-dimethylphenoxy)propanoyl]-1-methyl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B6693031.png)


![2-methoxy-N-[(3R,4S)-4-(triazol-1-yl)oxolan-3-yl]benzamide](/img/structure/B6693042.png)
![(3aR,7aS)-5-(indolizine-2-carbonyl)-1-(2-methoxyethyl)-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B6693050.png)
![(3aR,7aS)-5-(2,6-dimethylbenzoyl)-1-propan-2-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B6693057.png)
![(3aR,7aS)-1-propan-2-yl-5-[3-(2-propan-2-ylimidazol-1-yl)propanoyl]-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B6693059.png)
![2-[(2-Chloro-5-propan-2-ylphenyl)sulfonylamino]acetic acid](/img/structure/B6693060.png)
![2-[(3-Acetyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)sulfonylamino]acetic acid](/img/structure/B6693073.png)
![2-[[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid](/img/structure/B6693079.png)
![(2S)-2-[2-(3-chlorophenyl)ethylsulfonylamino]propanoic acid](/img/structure/B6693081.png)

![1-[5-Chloro-2-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B6693089.png)
![1-[3-(2-Methoxyethylcarbamoyl)phenyl]sulfonylpiperidine-4-carboxylic acid](/img/structure/B6693090.png)
